L-Isoleucine N-carboxyanhydride
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Overview
Description
L-Isoleucine N-carboxyanhydride is a derivative of the amino acid L-isoleucine. It is a cyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is part of the N-carboxyanhydride family, which has been used for the synthesis of polypeptides and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Isoleucine N-carboxyanhydride can be synthesized by reacting L-isoleucine with triphosgene in the presence of a base . The reaction typically takes place in an organic solvent such as ethyl acetate or dichloromethane. The reaction conditions often involve low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . The product is usually purified by recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine N-carboxyanhydride primarily undergoes ring-opening polymerization reactions . This compound can also participate in nucleophilic substitution reactions where the ring is opened by nucleophiles such as amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary amines, crown ethers, and various bases . The reactions are typically carried out in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane or chloroform .
Major Products: The major products formed from the reactions of this compound are polypeptides and other polymeric materials . These products often exhibit unique properties such as high molecular weight and specific secondary structures like alpha-helices and beta-sheets .
Scientific Research Applications
L-Isoleucine N-carboxyanhydride has a wide range of applications in scientific research. It is used in the synthesis of polypeptides, which are important for studying protein structure and function . In biology and medicine, these polypeptides are used as drug delivery systems and in tissue engineering . In the industrial sector, this compound is used to produce biodegradable polymers and hydrogels .
Mechanism of Action
The mechanism of action of L-Isoleucine N-carboxyanhydride involves the ring-opening polymerization process . The compound reacts with nucleophiles, leading to the formation of polypeptide chains. The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization reaction . This process is often catalyzed by crown ethers or other catalysts that lower the activation energy for the ring-opening reaction .
Comparison with Similar Compounds
L-Isoleucine N-carboxyanhydride is similar to other N-carboxyanhydrides such as L-alanine N-carboxyanhydride and L-valine N-carboxyanhydride . it is unique in its ability to form specific secondary structures in the resulting polypeptides . This makes it particularly useful for applications requiring specific polymer properties. Other similar compounds include N-carboxyanhydrides derived from glycine, leucine, and phenylalanine .
Properties
CAS No. |
45895-90-7 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.169 |
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1 |
InChI Key |
WAACGCAWLJFFQX-WHFBIAKZSA-N |
SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Synonyms |
[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione; Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; |
Origin of Product |
United States |
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